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Introduction

Ligritinib is a potent and orally active inhibitor of the AXL receptor tyrosine kinase.[1] The AXL
signaling pathway is a critical driver of cancer progression, promoting cell survival, proliferation,
and metastasis. Aberrant AXL activation is associated with increased cell migration and
invasion, key processes in tumor dissemination and the formation of secondary tumors.[2]
Consequently, inhibiting AXL activity with targeted therapies like Ligritinib presents a
promising strategy to impede cancer metastasis.

These application notes provide detailed protocols for assessing the inhibitory effects of
Ligritinib on cancer cell migration and invasion using two standard in vitro methods: the
Wound Healing (Scratch) Assay and the Transwell Invasion Assay. While specific quantitative
data for Ligritinib is emerging, the provided data for Gilteritinib, another potent AXL inhibitor,
serves as a strong proxy for the expected dose-dependent inhibition of these processes.[2][3]

[4]
Mechanism of Action: AXL Signaling in Cell
Migration

The AXL receptor tyrosine kinase, upon activation by its ligand Gase, initiates a signaling
cascade that promotes the cytoskeletal rearrangements and cellular motility required for
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migration and invasion. Key downstream pathways include the PISK/AKT and MAPK/ERK
pathways, which regulate cell survival, proliferation, and the expression of genes involved in
cell movement.[2] Ligritinib, by inhibiting the kinase activity of AXL, blocks these downstream
signals, thereby impeding the migratory and invasive capabilities of cancer cells.[1]
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Caption: AXL signaling pathway and the inhibitory action of Ligritinib.
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Quantitative Data Summary

The following tables summarize the expected dose-dependent inhibitory effects of an AXL

inhibitor on cell migration and invasion, based on published data for Gilteritinib. Similar

outcomes are anticipated when testing Ligritinib.

Table 1: Inhibition of Cancer Cell Migration by an AXL Inhibitor (Wound Healing Assay)

Sl e Treatment Wound Closure (%  Statistical
Concentration (uM)  of Control) Significance

PC3 (Prostate) 1 ~75% p <0.05

PC3 (Prostate) 5 ~40% p<0.01

DU145 (Prostate) 1 ~80% p <0.05

DU145 (Prostate) 5 ~50% p<0.01

Data is representative of expected results based on studies with the AXL inhibitor Gilteritinib.[4]

Table 2: Inhibition of Cancer Cell Invasion by an AXL Inhibitor (Transwell Assay)

Cell Line Treatment . Invasion (% of Sjcati.sfical
Concentration (uM)  Control) Significance

KYSE30 (Esophageal) 0.5 ~60% p<0.01
KYSE30 (Esophageal) 1 ~30% **p < 0.001
A2780 (Ovarian) 0.5 ~55% p<0.01
A2780 (Ovarian) 1 ~25% p <0.001
HGC-27 (Gastric) 0.5 ~65% *p < 0.01
HGC-27 (Gastric) 1 ~35% p <0.001

Data is representative of expected results based on studies with the AXL inhibitor Gilteritinib.[2]
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Experimental Protocols
Wound Healing (Scratch) Assay

This assay measures two-dimensional cell migration.
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Caption: Workflow for the Wound Healing (Scratch) Assay.

Materials:

e Cancer cell line of interest

« Ligritinib (dissolved in a suitable solvent, e.g., DMSO)

e Complete cell culture medium

o Serum-free cell culture medium

e Phosphate-buffered saline (PBS)

o 24-well tissue culture plates

o Sterile 200 pL pipette tips

 Inverted microscope with a camera

Image analysis software (e.g., ImageJ)

Procedure:

o Cell Seeding: Seed cells into a 24-well plate at a density that will form a confluent monolayer
within 24 hours.
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o Cell Starvation (Optional): Once confluent, replace the complete medium with serum-free
medium and incubate for 6-12 hours. This minimizes cell proliferation, ensuring that wound
closure is primarily due to migration.

o Creating the Scratch: Using a sterile 200 uL pipette tip, make a straight scratch across the
center of the cell monolayer.

e Washing: Gently wash the wells twice with PBS to remove detached cells.

e Treatment: Add fresh serum-free or low-serum medium containing various concentrations of
Ligritinib (and a vehicle control, e.g., DMSO) to the respective wells.

» Imaging (Time 0): Immediately capture images of the scratch in each well using an inverted
microscope at low magnification (e.g., 4x or 10x).

 Incubation and Imaging: Incubate the plate at 37°C and 5% CO2. Capture images of the
same fields at regular intervals (e.g., 12, 24, 48 hours) until the scratch in the control well is
nearly closed.

o Data Analysis: Measure the area of the scratch at each time point using image analysis
software. Calculate the percentage of wound closure relative to the initial scratch area for
each condition.

Transwell Invasion Assay

This assay assesses the ability of cells to migrate through a basement membrane matrix,
mimicking in vivo invasion.
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Caption: Workflow for the Transwell Invasion Assay.

Materials:
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e Cancer cell line of interest

 Ligritinib (dissolved in a suitable solvent, e.g., DMSO)

o Transwell inserts (typically 8 um pore size) for 24-well plates

o Matrigel basement membrane matrix

e Serum-free cell culture medium

o Complete cell culture medium (as a chemoattractant)

o Cotton swabs

o Methanol (for fixation)

o Crystal violet stain (or other suitable stain)

¢ Inverted microscope with a camera

Image analysis software
Procedure:

o Coating Inserts: Thaw Matrigel on ice. Dilute Matrigel with cold serum-free medium and coat
the upper surface of the transwell inserts. Incubate at 37°C for at least 1 hour to allow the
Matrigel to solidify.

o Cell Preparation: Harvest and resuspend cells in serum-free medium containing the desired
concentrations of Ligritinib (and a vehicle control).

o Cell Seeding: Add the cell suspension to the upper chamber of the coated transwell inserts.

o Chemoattractant: Add complete medium (containing a chemoattractant like 10% FBS) to the
lower chamber of the 24-well plate.

 Incubation: Incubate the plate at 37°C and 5% CO2 for 24-48 hours, depending on the cell
type's invasive potential.
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» Removal of Non-Invading Cells: Carefully remove the medium from the upper chamber. Use
a cotton swab to gently wipe away the non-invading cells and the Matrigel from the upper
surface of the membrane.

o Fixation and Staining: Fix the invaded cells on the lower surface of the membrane with
methanol for 10-20 minutes. Stain the cells with crystal violet for 15-30 minutes.

e Washing and Imaging: Gently wash the inserts with water to remove excess stain and allow
them to air dry. Image the stained cells on the underside of the membrane using an inverted
microscope.

e Quantification: Count the number of invaded cells in several random fields of view for each
insert. Calculate the average number of invaded cells per field and normalize to the control

group.

Conclusion

The protocols outlined in these application notes provide robust methods for evaluating the
efficacy of Ligritinib in inhibiting cancer cell migration and invasion. By targeting the AXL
receptor tyrosine kinase, Ligritinib is expected to show significant, dose-dependent anti-
metastatic effects in preclinical models. The provided data on a similar AXL inhibitor, Gilteritinib,
offers a quantitative framework for the anticipated results. These assays are crucial tools for
researchers and drug development professionals in characterizing the anti-cancer properties of
Ligritinib and other AXL inhibitors.
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 To cite this document: BenchChem. [Application Notes and Protocols for Cell Migration and
Invasion Assays with Ligritinib]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15579023#cell-migration-and-invasion-assays-with-
ligritinib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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